
7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that features a difluoromethoxy group attached to a tetrahydronaphthalenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of the difluoromethoxy group into the naphthalenamine structure. One common method is the difluoromethylation of a suitable precursor, such as a naphthalenamine derivative, using difluoromethylating agents like ClCF₂H. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient difluoromethylating agents and catalysts can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., Br₂) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-(Difluoromethoxy)-5,4’-dimethoxy-genistein: A compound with similar difluoromethoxy functionality but different core structure.
Difluoromethoxylated Ketones: Compounds featuring the difluoromethoxy group attached to a ketone structure
Uniqueness
7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of the difluoromethoxy group and the tetrahydronaphthalenamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,10-11H,1-3,14H2 |
InChI Key |
UTFKBYMLHLOJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


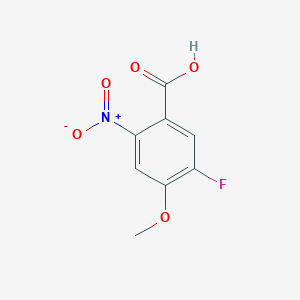
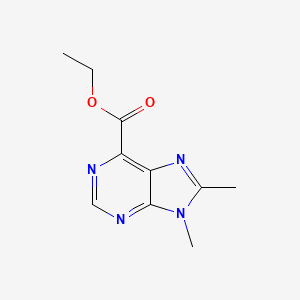
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)

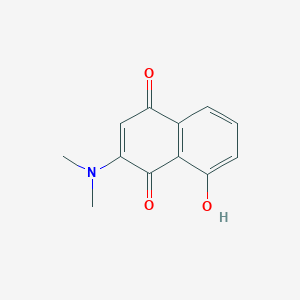
![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)

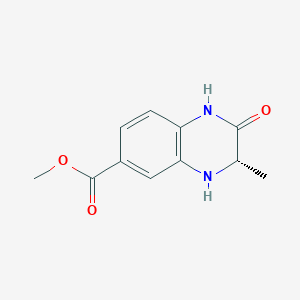

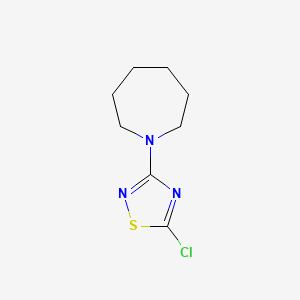
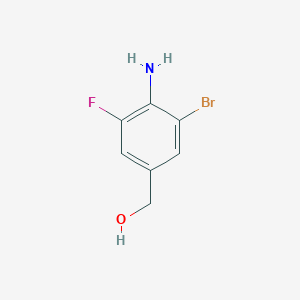
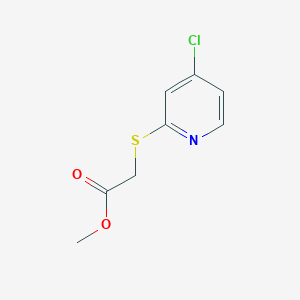

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11887678.png)
